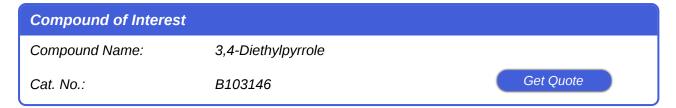


Application Notes and Protocols: Nitration of 3,4-Diethylpyrrole using Acetyl Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrroles are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry and drug development. The introduction of a nitro group onto the pyrrole ring can significantly modulate the molecule's electronic properties and biological activity. Nitropyrrole-containing natural products have demonstrated a range of biological effects, including antibacterial and antifungal activities.[1][2][3][4] Furthermore, the nitro group can serve as a versatile synthetic handle for further functionalization, making nitropyrroles valuable intermediates in the synthesis of more complex bioactive molecules.[1] This application note provides a detailed protocol for the nitration of **3,4-diethylpyrrole** at the 2-position using acetyl nitrate, a common and effective nitrating agent for acid-sensitive substrates like pyrroles.[5][6][7]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 3,4-Diethylpyrrole (Starting Material)



Property	Value	Reference
Molecular Formula	C8H13N	[8]
Molecular Weight	123.20 g/mol	[8]
Appearance	Colorless to pale yellow liquid	
Boiling Point	100 °C at 25 mmHg	[2]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	7.65 (s, 1H, NH), 6.42 (d, 2H, pyrrole CH), 2.47 (q, 4H, CH ₂ CH ₃), 1.16 (t, 6H, CH ₂ CH ₃)	[2]
¹³ C NMR (CDCl ₃) δ (ppm)	123.2, 115.0, 18.9, 15.6	[9]
Mass Spectrum (m/z)	123 (M+), 108, 93	[2]

Table 2: Reaction Parameters for the Nitration of 3,4-

Diethylpyrrole

Parameter	Value	Reference
Reactants	3,4-Diethylpyrrole, Acetic Anhydride, Nitric Acid	
Stoichiometry (Pyrrole:HNO3:Ac2O)	1.0 : 2.0 : ~10-15 volumes	-
Temperature	-5 °C	_
Reaction Time	4 hours	
Expected Product	3,4-Diethyl-2-nitro-1H-pyrrole	_
Reported Yield	~45%	-

Table 3: Predicted Spectroscopic Data for 3,4-Diethyl-2-nitro-1H-pyrrole (Product)

Note: Experimental spectroscopic data for 3,4-diethyl-2-nitro-1H-pyrrole is not readily available in the searched literature. The following are predicted values based on the known



spectroscopic effects of substituents on the pyrrole ring.

Spectroscopic Technique	Expected Characteristic Peaks	
¹ H NMR	The signal for the remaining α-proton (H5) would likely be shifted downfield compared to the starting material due to the electron-withdrawing nature of the nitro group. The NH proton signal may also be shifted. The ethyl group signals (quartet and triplet) will be present.	
¹³ C NMR	The carbon bearing the nitro group (C2) and the adjacent carbons (C3 and C5) are expected to show significant downfield shifts.	
IR (cm ⁻¹)	Appearance of strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm ⁻¹ and 1350-1300 cm ⁻¹). The N-H stretching vibration (around 3400-3300 cm ⁻¹) should still be present.	
Mass Spectrometry (m/z)	Expected molecular ion [M] ⁺ at 168.09.	

Experimental ProtocolsPreparation of Acetyl Nitrate

Materials:

- Acetic anhydride
- · Concentrated nitric acid

Procedure:

• In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (10-15 volumes based on the amount of pyrrole to be used) to -5 °C using an ice-salt bath.



- Slowly add concentrated nitric acid (2.0 equivalents relative to the pyrrole) dropwise to the stirred, cold acetic anhydride. Caution: The addition is exothermic; maintain the temperature below 0 °C.
- Stir the resulting mixture at -5 °C for 45 minutes to ensure the complete formation of acetyl nitrate. The reagent should be used immediately.

Nitration of 3,4-Diethylpyrrole

Materials:

- 3,4-Diethylpyrrole
- Freshly prepared acetyl nitrate solution
- Acetic anhydride

Procedure:

- In a separate flask, dissolve 3,4-diethylpyrrole (1.0 equivalent) in cold acetic anhydride (~10 volumes).
- Cool the pyrrole solution to -5 °C.
- Add the freshly prepared acetyl nitrate solution dropwise to the stirred pyrrole solution, ensuring the temperature is maintained at -5 °C.
- Stir the reaction mixture at -5 °C for 3 hours.
- Allow the reaction to warm to room temperature and continue stirring for an additional hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification

Materials:

Crushed ice



- Water
- Saturated sodium bicarbonate solution
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- · Hexane and ethyl acetate for eluent

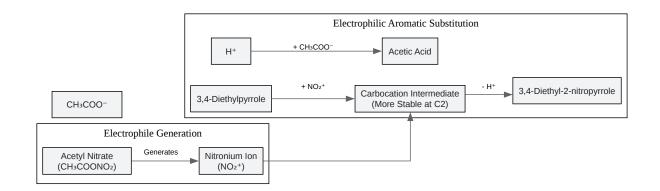
Procedure:

- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large
 volume of crushed ice and water with vigorous stirring.[10] This will quench the reaction and
 precipitate the crude product.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[10]
- Washing: Combine the organic extracts and wash sequentially with:
 - Water
 - Saturated sodium bicarbonate solution (to neutralize residual acids)[10]
 - Brine
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-diethyl-2-nitro-1H-pyrrole.
- Purification: Purify the crude product by flash column chromatography on silica gel.[4][11][12]
 [13]



- Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of the crude product.
- Load the crude product onto the column and elute with the chosen solvent system.
- Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 3,4-diethyl-2-nitro-1H-pyrrole.

Visualizations Reaction Mechanism

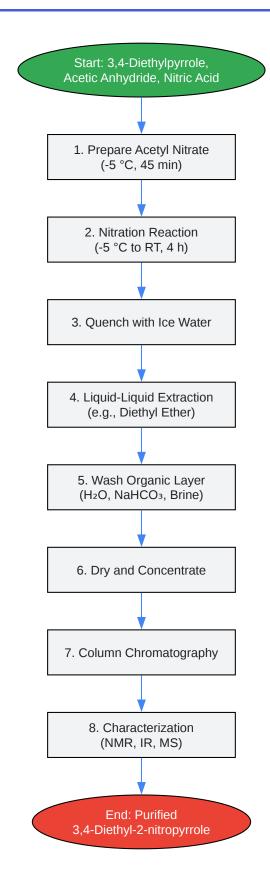


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Caption: Mechanism of electrophilic nitration of **3,4-diethylpyrrole**.

Experimental Workflow





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Caption: Workflow for the synthesis and purification of 3,4-diethyl-2-nitropyrrole.



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